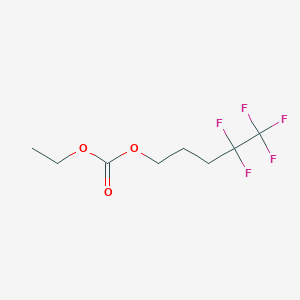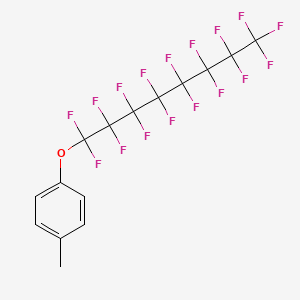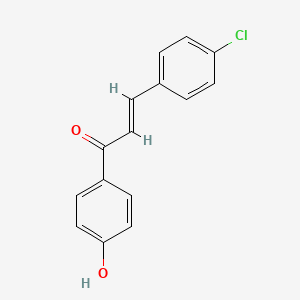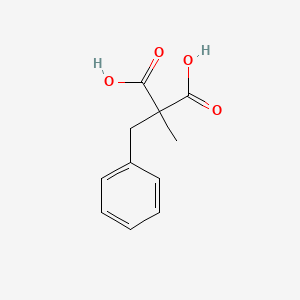
3-(3,5-Difluorophenoxy)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluorophenoxy)propanal is an organic compound characterized by the presence of a difluorophenoxy group attached to a propanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)propanal typically involves the reaction of 3,5-difluorophenol with a suitable propanal derivative. One common method includes the reaction of 3,5-difluorophenol with bromo- or chloro-propionic acid in the presence of a metal halide or alkaline earth metal aqueous solution . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and cost-effective catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Difluorophenoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-(3,5-Difluorophenoxy)propanoic acid.
Reduction: 3-(3,5-Difluorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,5-Difluorophenoxy)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Difluorophenoxy)propanal involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(3,5-Difluorophenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
3-(3,5-Difluorophenoxy)propanal is unique due to the presence of both the difluorophenoxy group and the aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H8F2O2 |
|---|---|
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
3-(3,5-difluorophenoxy)propanal |
InChI |
InChI=1S/C9H8F2O2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h2,4-6H,1,3H2 |
Clave InChI |
XSKAXOYILMVUDF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)OCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)

![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)



![9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B12084088.png)
